molecular formula C26H48O12 B13419193 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate

Cat. No.: B13419193
M. Wt: 552.7 g/mol
InChI Key: NZQRDYKEEPQCSI-TXVOJWACSA-N
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Description

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate is a disaccharide fatty acid ester comprising a β-D-glucopyranose unit linked via a 1→4 glycosidic bond to an α-D-glucopyranose moiety, with a tetradecanoate (myristate, C14:0) ester group at the 1-position of the β-D-glucopyranose (Figure 1). This compound combines the hydrophilic properties of the carbohydrate core with the lipophilicity of the fatty acid chain, making it structurally analogous to glycolipids.

Properties

Molecular Formula

C26H48O12

Molecular Weight

552.7 g/mol

IUPAC Name

[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] tetradecanoate

InChI

InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(29)37-25-23(34)21(32)24(17(15-28)36-25)38-26-22(33)20(31)19(30)16(14-27)35-26/h16-17,19-28,30-34H,2-15H2,1H3/t16-,17?,19-,20+,21?,22-,23-,24-,25+,26-/m1/s1

InChI Key

NZQRDYKEEPQCSI-TXVOJWACSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Glycosylation Techniques

Several literature sources report the use of glycosyl donors such as glycosyl bromides, trichloroacetimidates, or glycosyl iodides for selective formation of glycosidic bonds.

  • Trichloroacetimidate Method:
    A regio- and stereoselective glycosylation approach employs trichloroacetimidate glycosyl donors reacting with glycosyl acceptors under mild Lewis acid catalysis (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf). This method yields disaccharide intermediates with high selectivity and yield (up to 90%).

  • Glycosyl Bromide Method with Phase Transfer Catalysis:
    The use of alpha-glucosyl bromide with phase transfer catalysts such as tricaprylylmethylammonium chloride (Aliquat 336®) in dichloromethane (DCM) allows the formation of glucosyl esters. Water content critically affects the formation of by-products, with anhydrous conditions favoring desired products.

  • Glycosyl Iodide with Triphenylphosphine Oxide:
    Mukaiyama’s method using 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl iodide and triphenylphosphine oxide has demonstrated excellent diastereoselectivity in forming alpha-D-glucopyranosides, which are key intermediates for further functionalization.

Esterification of the Disaccharide

The esterification of the disaccharide intermediate at the anomeric position with tetradecanoic acid is typically carried out under mild basic conditions using potassium carbonate (K2CO3) as a base and tetraethylammonium bromide (TEAB) as a phase transfer catalyst in DCM.

  • The reaction is performed at room temperature for 24–48 hours with molecular sieves (4 Å) to maintain anhydrous conditions, which is critical to prevent hydrolysis of sensitive intermediates.
  • After reaction completion, insoluble salts are filtered off, and the organic layer is washed with aqueous K2CO3 to remove residual carboxylates.
  • The crude product is purified by silica gel column chromatography using eluents such as ethyl acetate/hexane mixtures to yield the pure 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate.

Protecting Group Strategies and Functional Group Manipulation

  • Protecting groups such as allyloxycarbonate (Alloc), tert-butyldimethylsilyl (TBDMS), and fluorenylmethoxycarbonyl (Fmoc) are employed to mask hydroxyl and amino groups selectively during synthesis.
  • Sequential deprotection and acylation steps enable selective modification at the C-2, C-3, C-2′, and C-3′ positions of the disaccharide, allowing for the introduction of lipid chains like tetradecanoate with high regioselectivity.
  • Azido groups can be reduced to amines and further protected or acylated, facilitating complex lipid A derivative synthesis applicable to this compound class.

Comparative Data Table of Key Preparation Parameters

Parameter Method A: Glycosyl Bromide + PTC Method B: Trichloroacetimidate Glycosylation Method C: Mukaiyama Glycosyl Iodide
Glycosyl donor Alpha-glucosyl bromide Trichloroacetimidate derivative 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl iodide
Catalyst/Activator Aliquat 336® (phase transfer catalyst) TMSOTf (Lewis acid) Triphenylphosphine oxide
Solvent Dichloromethane (DCM) DCM DCM
Reaction temperature Room temperature Room temperature Room temperature
Reaction time 24–48 hours Minutes to hours Variable, optimized for diastereoselectivity
Yield of glycosylation Moderate to high (dependent on water content) High (~90%) High, with excellent diastereoselectivity
Esterification base Potassium carbonate (K2CO3) Same as above Same as above
Esterification solvent DCM DCM DCM
Purification Silica gel chromatography Silica gel chromatography Silica gel chromatography
Notes Water presence reduces yield; molecular sieves used Protecting groups critical for selectivity Benzyl protection enhances selectivity and stability

Research Results and Optimization Insights

  • Water Sensitivity: The presence of water in the glycosylation step leads to hydrolysis of glycosyl bromides and formation of undesired lactols, reducing yield.
  • Protecting Group Orthogonality: The use of orthogonal protecting groups (Alloc, TBDMS, Fmoc) allows stepwise deprotection and acylation, enabling the synthesis of complex lipidated disaccharides with precise control over substitution patterns.
  • Scalability: Scaled-up syntheses (up to 150 g scale) of similar glucosyl esters have been successfully performed using this approach, yielding products in 78–89% yield after purification.
  • Diastereoselectivity: The Mukaiyama method with glycosyl iodides provides superior diastereoselectivity, which is critical for obtaining the correct alpha linkage in the disaccharide.

Chemical Reactions Analysis

Types of Reactions

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

    Substitution: Reagents like acyl chlorides or alkyl halides.

Major Products Formed

    Hydrolysis: Disaccharide and tetradecanoic acid.

    Oxidation: Gluconic acid derivatives.

    Substitution: Various substituted glucose derivatives.

Scientific Research Applications

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed by enzymes such as esterases, releasing glucose and tetradecanoic acid. The glucose can then enter glycolytic pathways, providing energy to cells, while the tetradecanoic acid can be metabolized through fatty acid oxidation pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Disaccharide Structure

The disaccharide backbone, 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranose, is shared with other glycosides. For example:

  • 4-O-beta-D-Galactopyranosyl-D-glucopyranose hydrate: Replacing α-D-glucose with β-D-galactose alters stereochemistry and hydrogen-bonding patterns, reducing enzymatic digestibility compared to the target compound .
  • 4-O-beta-D-glucopyranosyl-alpha-D-glucopyranose: The same disaccharide core as the target compound but lacking the tetradecanoate ester. This unmodified form exhibits higher water solubility (~500 mg/mL) and serves as a reference for studying esterification effects .

Esterification Patterns

Position of Esterification
  • 6-O-Decanoyl-beta-D-glucopyranose: A shorter-chain (C10) ester at C6 reduces hydrophobicity compared to the C14 chain in the target compound. This positional difference also impacts molecular packing in lipid bilayers .
  • Beta-D-fructofuranosyl 6-O-decanoyl-alpha-D-glucopyranoside: Esterification at C6 of a fructofuranosyl-glucopyranoside hybrid highlights how sugar type (fructose vs. glucose) influences solubility and biological recognition .
Chain Length and Hydrophobicity
Compound Ester Chain Length Position Water Solubility (mg/mL) LogP Reference
Target Compound C14 1-O ~10 (estimated) 5.2
6-O-Decanoyl-beta-D-glucopyranose C10 6-O ~50 3.8
4'-O-Acetyl-maltose Acetyl (C2) 4'-O >100 -0.5

Longer fatty acid chains (e.g., C14 vs. C10) significantly increase LogP values, reducing aqueous solubility and enhancing lipid bilayer integration .

Biological Activity

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate (CAS Number 376646-03-6) is a complex glycoside with potential biological activities. This compound is of interest due to its structural features, which may confer various pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicine and nutrition.

Chemical Structure and Properties

The molecular formula of this compound is C26H48O12, with a molecular weight of approximately 552.652 g/mol. The structure consists of a tetradecanoate chain linked to glucopyranosyl moieties, which may influence its solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC26H48O12
Molecular Weight552.652 g/mol
CAS Number376646-03-6
IUPAC Name[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] tetradecanoate

Antioxidant Properties

Recent studies have indicated that compounds similar to 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranose derivatives exhibit significant antioxidant activity. For instance, research on flavonoid derivatives demonstrated their ability to reduce reactive oxygen species (ROS) levels in THP-1 macrophages, suggesting a similar potential for the tetradecanoate compound. The mechanisms involved include the activation of the Nrf2/HO-1 pathway, which plays a critical role in cellular defense against oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory properties of glycosides have been well-documented. In vitro studies have shown that certain glucosides can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in response to lipopolysaccharide (LPS) stimulation. This suggests that this compound may modulate inflammatory responses through similar pathways .

Potential Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have shown promise. For example, extracts from plants containing glucosides have demonstrated cytotoxic effects on cancer cell lines while sparing normal cells. The mechanisms identified include apoptosis induction and modulation of apoptotic markers such as caspases and p53 . The specific activity of this compound in cancer models remains to be fully elucidated.

Case Studies

  • Antioxidant Activity Study : A study evaluated the antioxidant capacity of various flavonoid derivatives using THP-1 macrophages. Results showed that these compounds significantly reduced ROS levels and pro-inflammatory cytokines when pre-treated before LPS exposure .
  • Cytotoxicity Assessment : An experiment conducted on MCF7 breast cancer cells revealed that certain glycosides induced apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This highlights the potential for similar effects from 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranose derivatives .

Q & A

Q. What are the critical steps in synthesizing 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate, and how does glycosylation efficiency impact yield?

Synthesis involves sequential glycosylation and acylation. For glycosylation, trichloroacetimidate donors (e.g., disaccharide donors in ) are activated under acidic conditions (e.g., TMSOTf) to form α/β linkages. Tetradecanoate esterification typically uses Steglich esterification (DCC/DMAP) or acyl chlorides. Glycosylation efficiency depends on:

  • Protecting group strategy : Benzyl (Bn) or acetyl (Ac) groups influence reactivity and regioselectivity .
  • Temperature control : Lower temperatures (−20°C) favor β-linkages via neighboring-group participation .
    Yield optimization requires monitoring by TLC/HPLC and purification via silica gel chromatography.

Q. Which spectroscopic methods are most reliable for characterizing the stereochemistry of this compound?

  • NMR :
    • ¹H NMR : Anomeric proton signals (δ 4.5–5.5 ppm) distinguish α (J = 3–4 Hz) vs. β (J = 7–8 Hz) linkages .
    • ¹³C NMR : C-1 anomeric carbons (α: ~95–100 ppm; β: ~100–105 ppm) confirm glycosidic bond configuration .
  • X-ray crystallography : Resolves absolute configuration, particularly for crystalline intermediates .
  • Optical rotation : Compare to literature values for α/β anomers (e.g., [α]D²⁵ = +75° for α-linkages) .

Q. How can researchers assess the hydrolytic stability of the tetradecanoate ester under physiological conditions?

  • pH-dependent stability assays : Incubate in buffers (pH 4.0–7.4, 37°C) and monitor hydrolysis via LC-MS.
  • Enzymatic hydrolysis : Test susceptibility to esterases (e.g., porcine liver esterase) to mimic in vivo conditions .
  • Accelerated stability studies : Use elevated temperatures (40–60°C) to predict degradation kinetics .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the glycosylation reaction to minimize side products?

  • Factors : Temperature, donor/acceptor ratio, solvent (e.g., CH₂Cl₂ vs. toluene), and catalyst loading.
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 0.5 equiv TMSOTf at −30°C maximizes β-selectivity) .
  • Pareto charts : Prioritize variables impacting yield (e.g., solvent polarity has a 70% contribution) .

Q. What computational tools predict the compound’s interaction with lipid membranes or enzymes?

  • Molecular dynamics (MD) : Simulates insertion into lipid bilayers (e.g., GROMACS with CHARMM36 force field) .
  • Docking studies (AutoDock Vina) : Models binding to esterases or glycosidases, highlighting key residues (e.g., catalytic triads) .
  • QM/MM calculations : Evaluates transition states for enzymatic hydrolysis .

Q. How do structural modifications (e.g., acyl chain length) affect bioactivity?

  • Comparative SAR studies : Replace tetradecanoate (C14) with C12/C16 chains and assess:
    • Antimicrobial activity : MIC against Gram-negative bacteria (e.g., E. coli) .
    • Cytotoxicity : IC₅₀ in mammalian cell lines (e.g., HEK293) via MTT assay .
  • LogP calculations : Predict membrane permeability (e.g., C14: LogP = 8.2 vs. C16: LogP = 9.1) .

Q. How to resolve contradictions in reported anti-glycation activity of similar glycosides?

  • Standardize assays : Use bovine serum albumin (BSA)/glucose glycation models with fluorescence (λex/em = 370/440 nm) .
  • Control variables : Compare under identical conditions (e.g., 1 mM compound, 14-day incubation) .
  • Mechanistic studies : Quantify methylglyoxal trapping via HPLC or assess carbonyl scavenging .

Methodological Challenges

Q. What purification strategies address co-elution of α/β anomers in HPLC?

  • Chiral columns : Use Pirkle-type columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • Derivatization : Convert free hydroxyls to UV-active tags (e.g., benzoylation) for better resolution .
  • Prep-TLC : Silica gel elution with EtOAc/hexane (3:7) separates anomers (Rf: α = 0.3; β = 0.4) .

Q. How to validate the absence of endotoxins in cell-based studies?

  • LAL assay : Detect endotoxins at <0.05 EU/mg using Limulus amebocyte lysate .
  • Dialysis : Purify compound in endotoxin-free water (MWCO 3.5 kDa) .

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